molecular formula C9H7ClN2O2 B13516586 Methyl7-chloropyrazolo[1,5-a]pyridine-4-carboxylate

Methyl7-chloropyrazolo[1,5-a]pyridine-4-carboxylate

Cat. No.: B13516586
M. Wt: 210.62 g/mol
InChI Key: DGLCBUYPPMCASS-UHFFFAOYSA-N
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Description

Methyl 7-chloropyrazolo[1,5-a]pyridine-4-carboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound belongs to the pyrazolo[1,5-a]pyridine family, which is known for its unique structural features and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-chloropyrazolo[1,5-a]pyridine-4-carboxylate typically involves a multi-step process starting from readily available precursors. One common method involves the reaction of 7-chloropyrazolo[1,5-a]pyridine with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloropyrazolo[1,5-a]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, often altering its biological activity.

    Substitution: The chlorine atom in the structure can be substituted with other functional groups, leading to a wide range of derivatives with potentially different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Methyl 7-chloropyrazolo[1,5-a]pyridine-4-carboxylate has found applications in several scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the areas of anti-inflammatory and anticancer treatments.

    Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl 7-chloropyrazolo[1,5-a]pyridine-4-carboxylate exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity and influencing various biological processes . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloropyrazolo[1,5-a]pyridine-7-carboxylate
  • Pyrazolo[1,5-a]pyrimidines
  • Pyrazolo[1,5-a]quinazolines

Uniqueness

Methyl 7-chloropyrazolo[1,5-a]pyridine-4-carboxylate stands out due to its specific structural features, which confer unique chemical and biological properties. Its chlorine atom and ester functional group make it particularly versatile for further chemical modifications, allowing researchers to explore a wide range of derivatives with potentially novel activities.

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

methyl 7-chloropyrazolo[1,5-a]pyridine-4-carboxylate

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-3-8(10)12-7(6)4-5-11-12/h2-5H,1H3

InChI Key

DGLCBUYPPMCASS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(N2C1=CC=N2)Cl

Origin of Product

United States

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